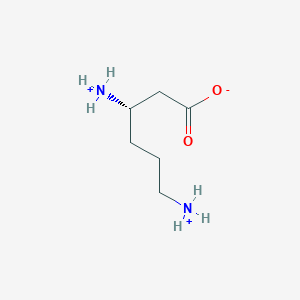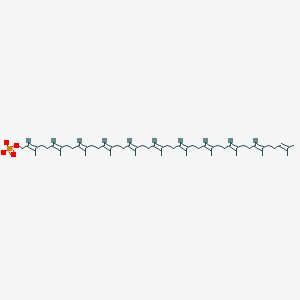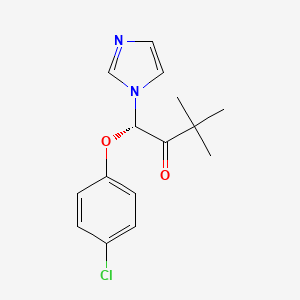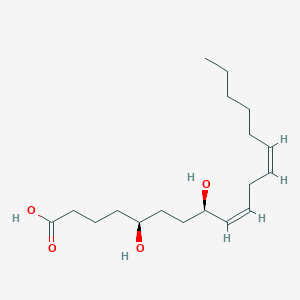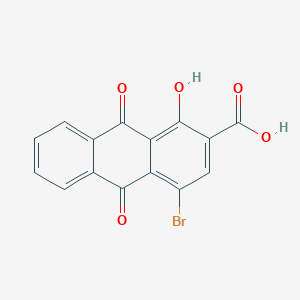
PFK-015
描述
PFK15,又称 1-(4-吡啶基)-3-(2-喹啉基)-2-丙烯-1-酮,是一种小分子抑制剂,靶向酶 6-磷酸果糖-2-激酶/果糖-2,6-二磷酸酶 (PFKFB3)。该酶在糖酵解中起着至关重要的作用,糖酵解是将葡萄糖转化为丙酮酸的代谢途径,为细胞过程产生能量。 PFK15 因其抑制癌细胞糖酵解的能力而受到关注,从而减少其增殖和存活,使其成为一种潜在的抗癌药物 .
科学研究应用
作用机制
PFK15 通过抑制酶 6-磷酸果糖-2-激酶/果糖-2,6-二磷酸酶 (PFKFB3) 发挥作用。该酶负责合成果糖 2,6-二磷酸,它是 6-磷酸果糖-1-激酶 (PFK-1) 的变构激活剂,糖酵解的限速酶。 通过抑制 PFKFB3,PFK15 降低果糖 2,6-二磷酸的水平,导致糖酵解通量降低和细胞能量生成减少 .
所涉及的分子靶点和途径包括调节细胞周期进程的细胞周期蛋白-CDK/Rb/E2F 信号通路,以及介导凋亡的线粒体通路。 PFK15 还影响粘着斑激酶 (FAK) 和 E-钙粘蛋白的表达,影响细胞侵袭和转移 .
准备方法
PFK15 的合成涉及多步过程。关键步骤包括吡啶基和喹啉基部分的形成,然后将其偶联形成最终产物。 合成路线通常包括以下步骤 :
吡啶基部分的形成: 吡啶基部分通过一系列反应从市售的吡啶衍生物合成。
喹啉基部分的形成: 喹啉基部分使用喹啉衍生物制备,这些衍生物经历各种官能团转化。
偶联反应: 吡啶基和喹啉基部分使用缩合反应偶联形成最终产物 PFK15。
化学反应分析
PFK15 经历了几种类型的化学反应,包括:
氧化: PFK15 在特定条件下可以氧化形成各种氧化衍生物。
还原: 还原反应可以将 PFK15 转化为还原形式,改变其化学性质。
取代: PFK15 可以发生取代反应,其中官能团被其他基团取代,导致形成新的化合物。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。 形成的主要产物取决于所用反应条件和试剂 .
相似化合物的比较
PFK15 在糖酵解抑制剂中是独一无二的,因为它专门针对 PFKFB3。类似化合物包括:
3PO: 另一种 PFKFB3 抑制剂,但具有不同的药代动力学性质。
舒尼替尼: 一种多激酶抑制剂,它也影响糖酵解,但靶向其他分子通路。
MK-2206: 蛋白质激酶 Akt 的变构抑制剂,间接影响糖酵解
PFK15 因其对糖酵解的有效抑制及其诱导癌细胞细胞周期停滞和凋亡的能力而脱颖而出,使其成为有希望的抗癌治疗候选药物 .
属性
IUPAC Name |
(E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-17(14-9-11-18-12-10-14)8-7-15-6-5-13-3-1-2-4-16(13)19-15/h1-12H/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJUKZPBUMCSJZ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-63-2 | |
| Record name | 4382-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B1264894.png)
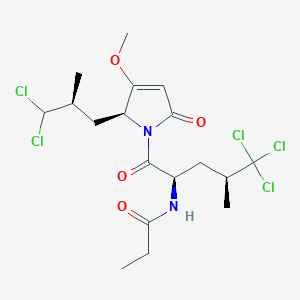

![2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid](/img/structure/B1264898.png)
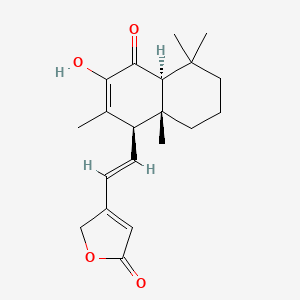

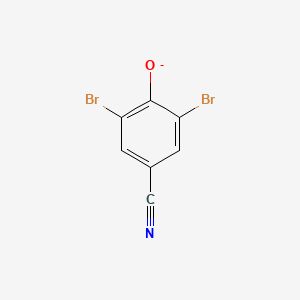
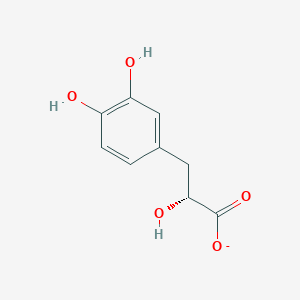
![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)
